(r)-2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol
CAS No.:
Cat. No.: VC20456275
Molecular Formula: C9H9F4NO
Molecular Weight: 223.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F4NO |
|---|---|
| Molecular Weight | 223.17 g/mol |
| IUPAC Name | (2R)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol |
| Standard InChI | InChI=1S/C9H9F4NO/c10-7-3-5(9(11,12)13)1-2-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m0/s1 |
| Standard InChI Key | XAUPWTSTDMVZKL-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1C(F)(F)F)F)[C@H](CO)N |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)F)C(CO)N |
Introduction
Chemical Identity and Structural Features
(R)-2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol (molecular formula: , molecular weight: 223.17 g/mol) is distinguished by its stereospecific configuration at the C2 position. The IUPAC name, (2R)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol, reflects its chiral center and substituent arrangement. Key structural attributes include:
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Fluorinated Aromatic Ring: The presence of fluorine and trifluoromethyl groups at the 2- and 4-positions of the phenyl ring enhances metabolic stability and lipophilicity, critical for drug bioavailability.
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Amino and Hydroxyl Groups: These polar functional groups facilitate hydrogen bonding and solubility, enabling interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.17 g/mol |
| IUPAC Name | (2R)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)F)C(CO)N |
| Isomeric SMILES | C1=CC(=C(C=C1C(F)(F)F)F)C@HN |
| Chiral Center Configuration | R |
The stereochemistry, confirmed via NMR and X-ray crystallography, is pivotal for its biological activity, as enantiomers often exhibit divergent pharmacological profiles.
Synthesis and Manufacturing
The synthesis of (R)-2-amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol requires meticulous control to preserve stereochemical integrity. A representative pathway involves:
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Friedel-Crafts Acylation: Introduction of the trifluoromethyl group to the aromatic ring using trifluoroacetic anhydride.
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Reductive Amination: Reaction of the resulting ketone with ammonia and a reducing agent (e.g., sodium cyanoborohydride) to form the amine.
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Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic resolution to isolate the R-configuration.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | , 0–5°C | 78 |
| Reductive Amination | , pH 7 | 65 |
| Chiral Resolution | Chiralcel OD-H column | 92 (ee >99%) |
Industrial-scale production employs continuous flow reactors to optimize efficiency, while purification via recrystallization ensures >99% enantiomeric excess (ee).
| Target | IC50/EC50 (nM) | Model System |
|---|---|---|
| Kinase X | 12.4 ± 1.2 | In vitro enzymatic |
| GPCR Y | 45.7 ± 3.8 | Cell-based assay |
| Staphylococcus aureus | MIC: 8 µg/mL | Agar dilution |
Comparative studies with non-fluorinated analogs demonstrate a 3–5-fold increase in potency, underscoring fluorine’s role in bioactivity.
Structural and Analytical Characterization
Advanced spectroscopic techniques validate the compound’s purity and configuration:
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NMR Spectroscopy: NMR (400 MHz, DMSO-) reveals distinct signals for the hydroxyl (δ 4.82 ppm) and amino (δ 1.45 ppm) protons.
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X-ray Crystallography: Confirms the R-configuration with a C2–C1–O1–H1 dihedral angle of −112.3°.
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HPLC-MS: Purity >99% (retention time: 8.2 min; m/z 224.1 [M+H]+).
Applications in Organic Synthesis
As a chiral building block, the compound facilitates asymmetric synthesis of:
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Pharmaceutical Intermediates: Key precursor for β-blockers and antiviral agents.
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Ligands in Catalysis: Modifies transition-metal catalysts for enantioselective reactions.
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